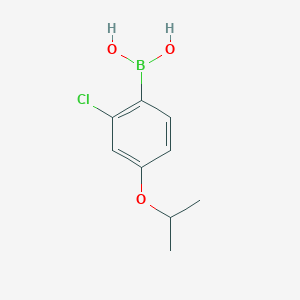
(S)-1,2,3,4-四氢异喹啉-3-甲酰胺
描述
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of natural and synthetic compounds. This particular derivative is of interest due to its potential as a conformationally constrained tyrosine analogue, which could have implications in the development of pharmaceuticals and the study of biochemical pathways involving tyrosine.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives has been described in the literature. A rapid synthesis method for 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, which is structurally similar to the compound of interest, involves a Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another approach for synthesizing 1,2,3,4-tetrahydroisoquinoline-3-carboxamides is through solid-phase synthesis using support-bound tyrosine esters in the Pictet-Spengler reaction. This method includes esterification, removal of protective groups, and subsequent acylation and reductive amination steps . Additionally, novel derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized using a combination of [2+2+2]- and [4+2]-cycloaddition reactions, showcasing the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is characterized by the tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a six-membered nitrogen-containing ring. The presence of the carboxamide group at the 3-position introduces polarity and the potential for hydrogen bonding, which can influence the compound's interaction with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide are not detailed in the provided papers, the general reactivity of tetrahydroisoquinoline derivatives can involve transformations at the carboxamide group, such as acylation or reductive amination, as well as modifications to the aromatic ring or the nitrogen in the six-membered ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide would likely include moderate solubility in polar solvents due to the carboxamide group, and the potential for crystallization as a solid. The optical purity mentioned in the synthesis of a related compound suggests that chiral resolution or asymmetric synthesis methods may be important for obtaining the (S)-enantiomer with high enantiomeric excess .
科学研究应用
合成方法和应用
- 1,2,3,4-四氢异喹啉-1-羧酸衍生物的便捷合成方法涉及异氰化物为基础的三组分反应。反应路径提供了一种合成多种甲酰胺结构的方法,突出了该化合物在合成化学中的多功能性 (Schuster, Lázár, & Fülöp, 2010)。
化学修饰和反应性
- 氧化 Ugi 型多组分反应已用于对四氢异喹啉进行官能化。例如,1,2,3,4-四氢异喹啉与异氰化物和羧酸在碘代苯甲酸(IBX)存在下的反应导致形成 1,2-二酰化加合物,表明了四氢异喹啉结构化学修饰的潜力 (Ngouansavanh & Zhu, 2007)。
药物化学和生物活性
- 已制备四氢异喹啉 1-甲酰胺并显示出有效的生长激素促分泌剂。这表明了潜在的药用和治疗应用,特别是在激素调节方面 (Li 等人,2005)。
催化合成和天然产物合成
- 已经开发出用于不对称催化合成 C1-手性 1,2,3,4-四氢异喹啉的新策略。这突出了四氢异喹啉作为复杂天然产物合成中的“特权支架”的重要性,以及它们在不对称催化中的应用 (Liu 等人,2015)。
晶体和分子结构分析
- X 射线晶体学和量子化学建模已用于确定 3-[3,3-二甲基-1,2,3,4-四氢异喹啉-1-烯]-2-氧代丙酸的 N-羟酰胺的结构。该研究提供了对四氢异喹啉衍生物的电子结构和光谱特性的见解,表明了它们在抗真菌应用中的潜力 (Davydov 等人,2019)。
多组分反应和功能化
- 1,2,3,4-四氢异喹啉的 C(1)-功能化多组分反应已被广泛研究,特别是用于合成具有多种生物活性的生物碱。这些反应为合成结构复杂且生物活性强的化合物提供了一种多功能的方法 (Kaur & Kumar, 2020)。
属性
IUPAC Name |
(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMNKDRNEZZRBW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of the synthesized (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamides and thioamides discussed in the research?
A1: The research focuses on synthesizing and characterizing a series of N-substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamides and thioamides. These compounds are investigated for their potential as organocatalysts in the asymmetric aldol reaction. Specifically, the researchers tested these compounds' ability to catalyze the reaction between nitrobenzaldehyde and acetone. []
Q2: Why is the asymmetric aldol reaction significant in organic synthesis, and how do these compounds contribute to this field?
A2: The asymmetric aldol reaction is a fundamental reaction in organic synthesis for creating carbon-carbon bonds and introducing chirality into molecules. Chiral molecules exist in two forms that are mirror images of each other, like our left and right hands. These mirror image molecules can have different biological activities. Therefore, developing efficient methods for asymmetric synthesis, particularly utilizing organocatalysts like the (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamides, is crucial for synthesizing enantiomerically pure compounds, which are essential for pharmaceutical and materials science applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)
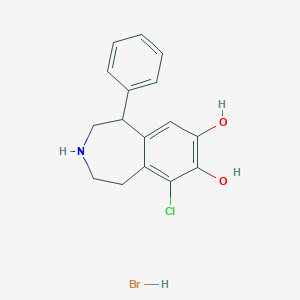




![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)
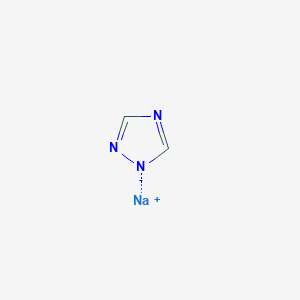
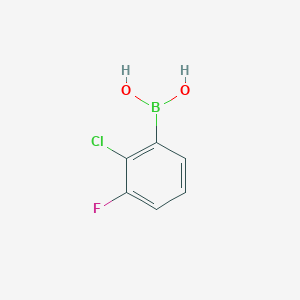
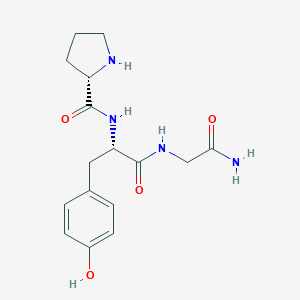

![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)
